Methyl 2-(4-bromophenyl)oxirane-2-carboxylate
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Overview
Description
“Methyl 2-(4-bromophenyl)oxirane-2-carboxylate” is an organic compound that belongs to the oxirane group. It has a molecular formula of C10H9BrO3 and a molecular weight of 257.083 .
Synthesis Analysis
The synthesis of oxiranes, such as “this compound”, often involves the reaction of oxiranes with carboxylic acids, initiated by a tertiary amine . This reaction is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C10H9BrO3. The InChI code for a similar compound, methyl 2-oxiranecarboxylate, is 1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3 .Chemical Reactions Analysis
The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Scientific Research Applications
Synthesis of Biologically Active Compounds
Methyl 2-(4-bromophenyl)oxirane-2-carboxylate serves as a versatile intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the ultrasonic and solvent-free synthesis of regioselective diastereomeric adducts and heterocyclic products with antibacterial properties. The oxirane ring, containing the carboxylic group in the α,β-position, plays a crucial role in these syntheses, demonstrating the compound's utility in creating important heterocyclic compounds (El‐sayed, Maher, El Hashash, & Rizk, 2017).
Electrophilic Cyclization
The compound is also instrumental in electrophilic cyclization processes, a method used to prepare complex organic structures such as 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan. This demonstrates its role in facilitating reactions that yield unsymmetrical iodofurans and other halofurans, highlighting its importance in synthetic organic chemistry (Sniady, Morreale, & Dembinski, 2007).
Development of Heterocyclic Compounds
Research has shown its application in the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, indicating its utility in creating compounds with potential pharmacological activities. Such compounds undergo ring-opening reactions leading to products that can be further modified for various applications (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
Antioxidant and Antilipase Agents
A study investigated the biological properties of methyl chavicol and its analogue synthesized from this compound, focusing on their antioxidant and antilipase effects. These findings are significant for the development of treatments for diseases associated with oxidative damage and lipid metabolism (Santos et al., 2018).
Mechanism of Action
The mechanism of action for the reaction of oxiranes with carboxylic acids involves the formation of a hydrogen-bonded complex acid-oxirane, free oxirane, and free base in the initial reaction system . The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level .
properties
IUPAC Name |
methyl 2-(4-bromophenyl)oxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-9(12)10(6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVRESNIKTZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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